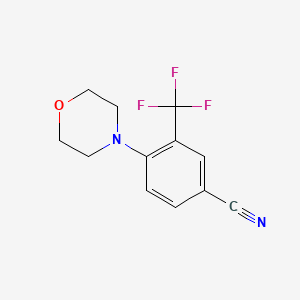

4-Morpholino-3-(trifluoromethyl)benzonitrile

Description

4-Morpholino-3-(trifluoromethyl)benzonitrile (CAS RN: Not explicitly provided; referred to as the "title compound" in and -11) is a benzonitrile derivative featuring a morpholine ring at the para position and a trifluoromethyl (-CF₃) group at the meta position of the benzene ring. This compound is of significant interest in pharmaceutical and agrochemical research due to its structural versatility. The nitrile group (-CN) serves as a key intermediate for synthesizing amines, amides, and heterocycles, while the morpholine ring enhances solubility and bioactivity, particularly antimicrobial properties .

Properties

IUPAC Name |

4-morpholin-4-yl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c13-12(14,15)10-7-9(8-16)1-2-11(10)17-3-5-18-6-4-17/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTGBXRJZTUDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Morpholino-3-(trifluoromethyl)benzonitrile can be synthesized through a multi-step process. One common method involves the reaction of morpholine with 4-fluoro-3-(trifluoromethyl)benzonitrile. The reaction typically occurs under controlled conditions, such as in the presence of a base like potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of 4-Morpholino-3-(trifluoromethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Morpholino-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Morpholino-3-(trifluoromethyl)benzonitrile exerts its effects depends on its interaction with specific molecular targets. The morpholine ring and trifluoromethyl group can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS RN: 67515-59-7)

- Structure : Fluorine replaces the morpholine group at position 3.

- Role : A key precursor in synthesizing the target compound.

- Properties: Higher electrophilicity due to the electron-withdrawing fluorine, facilitating substitution reactions. Lower solubility in polar solvents compared to the morpholino derivative .

4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile (CAS RN: 892501-99-4)

- Structure : Pyridine ring replaces the morpholine group.

- Reduced hydrogen-bonding capacity compared to morpholino derivatives, impacting biological target interactions .

4-Amino-2-(trifluoromethyl)benzonitrile

- Structure: Amino (-NH₂) group at position 4 and -CF₃ at position 2.

- Applications: Known as an impurity in bicalutamide (a prostate cancer drug), highlighting its pharmacological relevance.

- Reactivity: The amino group enhances nucleophilicity, enabling conjugation reactions absent in the morpholino analogue .

Physicochemical Properties

Biological Activity

4-Morpholino-3-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets, making it a candidate for various therapeutic applications.

- Chemical Formula : C11H10F3N

- Molecular Weight : 227.20 g/mol

- CAS Number : Not specified in the literature reviewed.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group may increase binding affinity, while the morpholino ring contributes to the stability and solubility of the compound in biological systems.

Biological Activities

-

Antimicrobial Activity :

- Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogens. For instance, a high-throughput screening identified several analogs with promising anti-tubercular activity, suggesting that modifications to the core structure can enhance efficacy against resistant strains .

- Enzyme Inhibition :

-

Antiviral Properties :

- Compounds within the same chemical family have shown antiviral activity, particularly against retroviruses. Structure-activity relationship (SAR) studies indicate that specific substitutions can enhance reverse transcriptase inhibitory activity, suggesting potential applications in antiviral therapies .

Study on Antitubercular Activity

A study conducted by AbbVie screened a library of compounds for anti-tubercular activity and identified several promising candidates, including those structurally related to this compound. The study focused on:

- MIC Values : Minimum inhibitory concentrations were determined for various analogs.

- Resistance Mechanisms : Mutations in MmpL3 were identified as a resistance mechanism, underscoring the importance of this target in drug development .

Antiviral Activity Assessment

Research published in MDPI highlighted the antiviral potential of N-Heterocycles similar to this compound. The study provided data on:

- EC50 Values : Effective concentrations were measured, revealing promising activity levels against specific viral strains.

- Structural Modifications : Variations in substitution patterns led to enhanced bioactivity, demonstrating the importance of chemical modifications in developing effective antiviral agents .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-Morpholino-3-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) of 4-fluoro-3-(trifluoromethyl)benzonitrile with morpholine in acetonitrile at 353 K under a nitrogen atmosphere, using potassium carbonate as a base. Key parameters include maintaining a 1:1.2 molar ratio of substrate to morpholine and a reaction time of 12 hours, yielding 94% after recrystallization from ethanol . Optimization may involve adjusting solvent polarity, temperature, or catalyst (e.g., transition metals for challenging substitutions).

Q. How is the crystal structure of this compound characterized, and what intramolecular interactions influence its conformation?

- Methodology : X-ray crystallography reveals an intramolecular C–H···F hydrogen bond forming a seven-membered S(7) ring motif. The morpholine ring adopts a chair conformation (puckering parameters: Q = 0.5731 Å, θ = 178.85°), and the benzene-morpholine dihedral angle (58.04°) suggests steric and electronic effects from the trifluoromethyl group . Disorder in the trifluoromethyl group (occupancy ratio 0.55:0.45) is resolved using restrained refinement.

Q. What analytical techniques are critical for purity assessment and structural validation of this compound?

- Methodology :

- HPLC : Reverse-phase chromatography (e.g., C18 column) with UV detection can resolve impurities like 4-amino analogs, as seen in pharmacopeial methods for related benzonitriles .

- NMR/FT-IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and morpholine ring protons (δ 3.6–3.8 ppm in H NMR) .

- Mass Spectrometry : High-resolution MS validates molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic disorder in the trifluoromethyl group be modeled, and what computational tools aid in refining such structures?

- Methodology : Disorder is resolved using split-site refinement with occupancy constraints (e.g., SHELXL). Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict stable conformers and compare with experimental data. Electron density maps (e.g., Hirshfeld surface analysis) quantify intermolecular interactions like C–H···F and C–H···O bonds .

Q. What computational approaches predict the compound’s electronic properties and potential bioactivity?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The Colle-Salvetti correlation-energy density functional (e.g., B88-P86) evaluates electron density and kinetic energy contributions .

- Molecular Docking : Screen against targets like cytochrome P450 or antimicrobial enzymes, leveraging the morpholine ring’s known role in bioactive molecules .

Q. How do reaction mechanisms differ when substituting fluorine in trifluoromethyl-benzonitrile derivatives with heterocycles like morpholine?

- Methodology : Kinetic studies (e.g., Eyring plots) and isotopic labeling (e.g., F NMR) track SNAr pathways. Computational modeling (e.g., transition state theory using Gaussian) identifies rate-limiting steps and electronic effects of the trifluoromethyl group on aromatic ring activation .

Q. What strategies mitigate challenges in synthesizing analogs with modified morpholine or trifluoromethyl groups?

- Methodology :

- Protecting Groups : Use Boc-protected morpholine derivatives to prevent side reactions.

- Fluorine-Specific Reagents : Employ (trifluoromethyl)copper complexes for regioselective trifluoromethylation .

- High-Throughput Screening : Optimize solvent/base combinations (e.g., DMF/DBU) for challenging substitutions.

Q. How does the compound’s structure influence its pharmacokinetic properties, such as solubility or metabolic stability?

- Methodology :

- LogP Determination : Shake-flask experiments or HPLC retention time correlate with lipophilicity.

- In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. The trifluoromethyl group may reduce oxidative metabolism, while the morpholine ring enhances aqueous solubility .

Data Contradictions and Resolution

- Disorder in Crystallography : The trifluoromethyl group’s dual occupancy () may lead to ambiguous electron density maps. Cross-validation with neutron diffraction or low-temperature crystallography improves resolution.

- Analytical Variability : Pharmacopeial methods for related compounds (e.g., bicalutamide) highlight column-specific retention times (e.g., Waters Spherisorb ODS-2 vs. other C18 columns), necessitating method adaptation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.